molecular formula C18H20N2O5 B11501773 2-(3,4-diethoxyphenyl)-N-(2-nitrophenyl)acetamide

2-(3,4-diethoxyphenyl)-N-(2-nitrophenyl)acetamide

Cat. No.: B11501773
M. Wt: 344.4 g/mol
InChI Key: WQRZPLDFQRXHFV-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)-N-(2-nitrophenyl)acetamide is an organic compound characterized by its unique structure, which includes both diethoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxyphenyl)-N-(2-nitrophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxybenzaldehyde and 2-nitroaniline.

    Formation of Schiff Base: The aldehyde group of 3,4-diethoxybenzaldehyde reacts with the amine group of 2-nitroaniline to form a Schiff base under acidic or basic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acetylation: The amine is acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings in acidic medium.

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of 3,4-diethoxybenzoic acid.

    Reduction: Formation of 2-(3,4-diethoxyphenyl)-N-(2-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-diethoxyphenyl)-N-(2-nitrophenyl)acetamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of both nitro and diethoxy groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism by which 2-(3,4-diethoxyphenyl)-N-(2-nitrophenyl)acetamide exerts its effects depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The diethoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-N-(2-nitrophenyl)acetamide
  • 2-(3,4-Diethoxyphenyl)-N-(4-nitrophenyl)acetamide
  • 2-(3,4-Diethoxyphenyl)-N-(2-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3,4-diethoxyphenyl)-N-(2-nitrophenyl)acetamide is unique due to the specific positioning of the nitro and diethoxy groups. This arrangement can significantly influence its chemical reactivity and biological activity, making it distinct in its applications and effects.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C18H20N2O5/c1-3-24-16-10-9-13(11-17(16)25-4-2)12-18(21)19-14-7-5-6-8-15(14)20(22)23/h5-11H,3-4,12H2,1-2H3,(H,19,21)

InChI Key

WQRZPLDFQRXHFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC

Origin of Product

United States

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